molecular formula C6H9NO2 B13123399 4-Methoxy-3,5-dimethylisoxazole

4-Methoxy-3,5-dimethylisoxazole

Cat. No.: B13123399
M. Wt: 127.14 g/mol
InChI Key: PWICMADGWJYXKO-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylisoxazole is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, carboxylic acids, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-Methoxy-3,5-dimethylisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylisoxazole involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing its interaction with acetylated lysine residues on histones. This inhibition leads to the modulation of gene expression, induction of DNA damage, and inhibition of cell proliferation .

Comparison with Similar Compounds

    3,5-Dimethylisoxazole: Similar in structure but lacks the methoxy group at the 4-position.

    4-Methoxyisoxazole: Similar but does not have the dimethyl groups at the 3 and 5 positions.

    Isoxazole: The parent compound without any substituents.

Uniqueness: 4-Methoxy-3,5-dimethylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and dimethyl groups at the 3 and 5 positions make it a valuable compound in medicinal chemistry for the development of targeted therapies .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-methoxy-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C6H9NO2/c1-4-6(8-3)5(2)9-7-4/h1-3H3

InChI Key

PWICMADGWJYXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)OC

Origin of Product

United States

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